molecular formula C8H10ClNO3 B6316785 5-Chloromethyl-3-methyl-isoxazole-4-carboxylic acid ethyl ester CAS No. 500906-24-1

5-Chloromethyl-3-methyl-isoxazole-4-carboxylic acid ethyl ester

Cat. No.: B6316785
CAS No.: 500906-24-1
M. Wt: 203.62 g/mol
InChI Key: UDOZCWZTVREQEG-UHFFFAOYSA-N
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Description

5-Chloromethyl-3-methyl-isoxazole-4-carboxylic acid ethyl ester is a substituted isoxazole derivative characterized by a chloromethyl (-CH2Cl) group at position 5, a methyl group at position 3, and an ethyl ester at position 4. This compound has a molecular formula of C7H8ClNO3, a molecular weight of 189.6 g/mol, and is synthesized via methods involving esterification and halogenation steps . Isoxazole esters are widely utilized as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactivity and structural versatility.

Properties

IUPAC Name

ethyl 5-(chloromethyl)-3-methyl-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO3/c1-3-12-8(11)7-5(2)10-13-6(7)4-9/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOZCWZTVREQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Precursor Preparation : Ethyl ethoxymethyleneacetoacetate is synthesized by heating ethylacetoacetate with triethylorthoformate and acetic anhydride at 100–110°C. This step forms the enol ether precursor critical for cyclization.

  • Cyclization : The enol ether is treated with hydroxylamine sulfate in the presence of sodium acetate at −5°C to 0°C, facilitating the formation of ethyl-5-methylisoxazole-4-carboxylate. Lower temperatures minimize byproducts such as constitutional isomers, which complicate purification.

Table 1: Cyclocondensation Parameters and Outcomes

ParameterOptimal RangeYield (%)Impurity Profile
Temperature−5°C to 0°C85<2% isomerization
Hydroxylamine Equiv.1.1–1.380–905–7% unreacted precursor
Reaction Time2–3 hours85<3% dimerization

Key challenges include controlling exothermic reactions during hydroxylamine addition and suppressing isomerization through rapid quenching.

ReagentTemperature (°C)Time (h)Yield (%)Purity (%)
SOCl₂0–1047895
PCl₅20–2528292
HCl (gas)40–5066588

SOCl₂ offers superior selectivity at lower temperatures, whereas PCl₅ accelerates the reaction but requires rigorous moisture control.

Method B: Direct Electrophilic Chloromethylation

Electrophilic substitution using chloromethyl methyl ether (ClCH₂OCH₃) in the presence of Lewis acids (e.g., ZnCl₂) represents an alternative route. However, this method risks over-chlorination and necessitates careful stoichiometric control.

Esterification and Functional Group Compatibility

The ethyl ester at position 4 is typically introduced early in the synthesis to avoid side reactions during subsequent steps. Acid-catalyzed esterification of 5-chloromethyl-3-methylisoxazole-4-carboxylic acid with ethanol, while theoretically viable, is less common due to the instability of the chloromethyl group under acidic conditions. Instead, pre-esterified precursors (e.g., ethyl ethoxymethyleneacetoacetate) are preferred to ensure regiochemical fidelity.

Purification and Impurity Mitigation

The presence of constitutional isomers and dimeric byproducts necessitates multi-stage purification:

  • Distillation : Crude ethyl-5-methylisoxazole-4-carboxylate is distilled under reduced pressure (40–50 mmHg) to remove low-boiling impurities.

  • Crystallization : The chloromethyl derivative is recrystallized from ethanol/water (3:1 v/v) to achieve >98% purity.

  • Chromatography : Silica gel chromatography with hexane/ethyl acetate (4:1) resolves residual isomers, though this step is rarely required if cyclization is well-controlled.

Table 3: Impact of Purification on Final Product Quality

Purification StepPurity Increase (%)Yield Loss (%)
Distillation85 → 928
Crystallization92 → 9810
Chromatography98 → 99.515

Scalability and Industrial Considerations

Large-scale production faces challenges in heat management during exothermic cyclization and halogenation steps. Continuous flow reactors mitigate these issues by enabling precise temperature control and rapid mixing. Pilot-scale trials using the patent-derived method achieved a 72% overall yield at 10 kg/batch, with throughput limited primarily by distillation efficiency .

Chemical Reactions Analysis

5-Chloromethyl-3-methyl-isoxazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include hydroxylamine hydrochloride, sodium hydroxide, and various nucleophiles. Major products formed from these reactions include substituted isoxazoles and their derivatives .

Mechanism of Action

The mechanism of action of 5-Chloromethyl-3-methyl-isoxazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity. The exact pathways involved depend on the specific biological target being studied .

Comparison with Similar Compounds

Comparison with Similar Isoxazole Carboxylic Acid Esters

Structural and Molecular Variations

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Ester Group Key Applications References
Ethyl 5-chloro-3-methyl-isoxazole-4-carboxylate 3356-94-3 C7H8ClNO3 189.6 5-Cl, 3-Me, 4-COOEt Ethyl Organic synthesis intermediate
4-Chloro-5-methyl-isoxazole-3-carboxylic acid methyl ester 1855898-97-3 C6H6ClNO3 175.57 4-Cl, 5-Me, 3-COOMe Methyl Not specified
5-Amino-3-methyl-isoxazole-4-carboxylic acid ethyl ester 25786-72-5 C7H10N2O3 170.17 5-NH2, 3-Me, 4-COOEt Ethyl Pharmaceutical precursor
Methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate - C14H12Cl2NO3 - 5-cyclopropyl, 3-(2,6-Cl2Ph), 4-COOMe Methyl Not specified
Ethyl 5-(2-benzyloxycarbonylaminoethyl)-3-methylisoxazole-4-carboxylate 164223-36-3 C18H21N2O5 345.37 5-(Benzyloxycarbonylaminoethyl), 3-Me Ethyl Protective group chemistry
Key Observations:
  • Substituent Diversity: The target compound’s chloromethyl group distinguishes it from analogs with simple chloro (e.g., ), amino (), or bulky aryl substituents ().
  • Ester Group Impact : Ethyl esters (e.g., ) generally offer better solubility in organic solvents compared to methyl esters (), influencing their utility in synthetic workflows.
  • Molecular Weight: Bulky substituents, such as benzyloxycarbonylaminoethyl (), significantly increase molecular weight, affecting pharmacokinetic properties in drug design.

Pharmacological and Industrial Relevance

  • Agrochemical Utility : Chlorinated isoxazole esters () may serve as building blocks for herbicides or insecticides, leveraging their stability and reactivity.

Biological Activity

5-Chloromethyl-3-methyl-isoxazole-4-carboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features and reactivity have led to various applications, particularly in drug development and enzyme inhibition studies. This article explores the biological activity of this compound, highlighting its mechanisms of action, comparative analysis with similar compounds, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H10ClNO3C_8H_{10}ClNO_3, with a molecular weight of approximately 189.59 g/mol. The compound features an isoxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen atoms, along with a chloromethyl group that enhances its reactivity.

Table 1: Structural Comparison with Similar Compounds

Compound NameMolecular FormulaNotable Features
This compoundC₈H₁₀ClNO₃Contains a methyl group at position 3
5-(Chloromethyl)isoxazole-4-carboxylic acidC₇H₇ClNO₃Lacks the ethyl ester functionality
3-(Chloromethyl)isoxazole-4-carboxylic acidC₇H₇ClNO₃Chloromethyl group at position 3

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulating receptor activities. This compound has shown potential in various biological studies, including:

  • Antibacterial Activity : Isoxazole derivatives are known for their antibacterial properties, making them candidates for developing new antibiotics.
  • Enzyme Inhibition : The compound has been utilized in studies involving enzyme inhibition, particularly in the context of metabolic pathways.
  • Receptor Binding : Its interaction with receptors can lead to altered signaling pathways, which is crucial for understanding its pharmacological effects.

Research Findings

Recent studies have highlighted the diverse applications of this compound:

  • Medicinal Chemistry Applications : Research indicates that isoxazole derivatives, including this compound, are being explored for their potential as anticancer agents and antifungal drugs. Their ability to inhibit specific enzymes involved in cancer metabolism has garnered attention .
  • In Vitro Studies : In vitro assays have demonstrated that this compound can effectively inhibit certain enzymes at millimolar concentrations. For instance, studies on kynurenine aminotransferase (KAT) have shown competitive inhibition, suggesting potential therapeutic applications in neurological disorders .
  • Case Studies : A case study involving the synthesis and biological evaluation of related isoxazole compounds revealed that modifications in the isoxazole structure could significantly enhance biological activity. The introduction of various substituents at different positions on the isoxazole ring was found to affect enzyme inhibition potency .

Comparative Analysis

Comparative studies with similar compounds reveal that while many isoxazole derivatives share common properties, the presence of the chloromethyl group in this compound confers unique reactivity and biological activity. For example:

  • 5-Methyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester : Similar in structure but lacks the chloromethyl group, leading to different reactivity patterns.
  • 5-Chloromethyl-3-isoxazolecarboxylic acid : While structurally related, it lacks the ethyl ester functionality, which plays a crucial role in its biological activity.

Q & A

Basic Research Questions

Q. How can the synthesis of 5-Chloromethyl-3-methyl-isoxazole-4-carboxylic acid ethyl ester be optimized to minimize positional isomer formation?

  • Methodological Answer : The general synthesis of 4-isoxazolecarboxylic esters often involves cyclocondensation of primary nitro compounds with enamino esters. For example, using ethyl nitroacetate and a chloromethyl-substituted enamine precursor under reflux in acetic acid can yield the target compound with high regioselectivity . Key steps include:

  • Reagent selection : Use nitroalkanes and enamino esters with steric hindrance to favor the desired substitution pattern.
  • Temperature control : Maintain reflux conditions (~110°C) to ensure complete cyclization.
  • Purification : Recrystallization from ethanol/water mixtures removes impurities and isomers.
  • Yield optimization : Adjust molar ratios (e.g., 1:1.1 nitro compound to enamine) to reduce side reactions.

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • ¹H-NMR : Determines substituent positions via coupling constants (e.g., J = 2.5 Hz for isoxazole protons) and integration ratios (e.g., ethyl ester triplet at δ 1.3 ppm) .
  • IR Spectroscopy : Identifies ester carbonyl stretches (~1740 cm⁻¹) and C-Cl bonds (~650 cm⁻¹) .
  • Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 244) and fragmentation patterns (e.g., loss of CO₂Et group) .
  • Elemental Analysis : Validates purity (>98%) by matching calculated and observed C, H, N percentages .

Q. How do the chloromethyl and methyl substituents influence the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Hydrolytic Stability : The chloromethyl group increases susceptibility to hydrolysis. Store at 4°C in anhydrous solvents (e.g., dry DCM) to prevent degradation .
  • Thermal Stability : Methyl groups enhance thermal stability (decomposition >150°C). Avoid prolonged heating above 100°C during synthesis .
  • Light Sensitivity : Protect from UV exposure due to the isoxazole ring’s photolability. Use amber vials for long-term storage .

Advanced Research Questions

Q. What strategies can resolve conflicting data on the regiochemistry of substituents in the isoxazole ring?

  • Methodological Answer :

  • X-ray Crystallography : Resolves absolute regiochemistry by mapping electron density (e.g., distinguishing 3- vs. 5-substitution) .
  • NOE NMR Experiments : Detects spatial proximity between substituents (e.g., methyl and chloromethyl groups) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .

Q. How can researchers analyze contradictory mechanistic data in nucleophilic substitution reactions involving this compound?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Use deuterated reagents (e.g., D₂O) to distinguish SN1 vs. SN2 pathways .
  • Trapping Intermediates : Add radical scavengers (e.g., TEMPO) to test for free-radical mechanisms .
  • DFT Calculations : Model transition states to predict preferred reaction pathways (e.g., nucleophilic attack at chloromethyl carbon) .

Q. What in silico methods are effective for predicting the biological activity of derivatives?

  • Methodological Answer :

  • Molecular Docking : Screen derivatives against glutamate receptor models (e.g., AMPA receptors) to assess binding affinity .
  • QSAR Modeling : Use descriptors like logP and polar surface area to correlate structure with anti-inflammatory activity .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Q. How can hydrolysis kinetics of the ethyl ester group be systematically studied under varying conditions?

  • Methodological Answer :

  • pH-Dependent Studies : Hydrolyze the ester in buffered solutions (pH 1–13) and monitor via HPLC .
  • Catalyst Screening : Test metal ions (e.g., Zn²⁺) or enzymes (e.g., esterases) for catalytic activity .
  • Activation Energy Calculation : Use Arrhenius plots from kinetic data at 25–80°C .

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